An In-depth Technical Guide to Pyrrolidine-2-carbonitrile Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Pyrrolidine-2-carbonitrile Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Pyrrolidine-2-carbonitrile hydrochloride, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis protocols, reactivity, and critical applications of this compound, with a focus on providing actionable, field-proven insights.
Introduction: The Strategic Importance of a Chiral Intermediate
(S)-Pyrrolidine-2-carbonitrile hydrochloride, and its enantiomer, have emerged as indispensable intermediates in the synthesis of complex pharmaceutical agents.[1][2] Their significance lies in the chiral pyrrolidine scaffold, which serves as a proline mimic. This structural motif is particularly crucial for designing inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type-II diabetes.[3][4] The nitrile group is essential for potent inhibitory activity and enhances the chemical stability required for orally administered drugs.[4] This guide will explore the fundamental chemical characteristics that make this compound a valuable tool in the drug discovery arsenal.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Pyrrolidine-2-carbonitrile hydrochloride is fundamental for its effective use in synthesis and process development. The compound is typically a white to off-white crystalline powder.[1][5] It is known to be soluble in water.[1][2]
Table 1: Physicochemical Properties of Pyrrolidine-2-carbonitrile Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | (S)-Pyrrolidine-2-carbonitrile hydrochloride | [6] |
| Synonyms | (2S)-2-pyrrolidinecarbonitrile hydrochloride, (S)-2-Cyanopyrrolidine hydrochloride | [7] |
| CAS Number | 65732-69-6 (S-enantiomer), 675602-84-3 (R-enantiomer) | [7][8] |
| Molecular Formula | C₅H₉ClN₂ | [1][9] |
| Molecular Weight | 132.59 g/mol | [1][9] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 215-220 °C (S-enantiomer) | [1] |
| Boiling Point | 244.9 °C at 760 mmHg | [9] |
| Density | 1.19 g/cm³ | [1] |
| Solubility | Soluble in water | [1][2] |
| Purity | Typically ≥ 96-99% | [1] |
Synthesis and Purification: A Mechanistic Approach
The most practical and widely cited synthesis of (S)-Pyrrolidine-2-carbonitrile hydrochloride starts from L-proline. This multi-step process is a cornerstone for producing the key intermediate required for DPP-IV inhibitors like Vildagliptin.[3][4] The causality behind this pathway lies in the sequential modification of the carboxylic acid moiety of proline while preserving the crucial stereochemistry at the C-2 position.
Experimental Protocol: Synthesis from L-Proline
Step 1: N-Acylation to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid This initial step protects the secondary amine of the pyrrolidine ring and introduces the chloroacetyl group necessary for later coupling reactions.
-
Suspend L-proline in a suitable aprotic solvent, such as tetrahydrofuran (THF).[3][4]
-
Add chloroacetyl chloride to the suspension at room temperature.[3]
-
Reflux the reaction mixture for approximately 2 hours. The refluxing provides the necessary activation energy for the acylation to proceed to completion.[3]
-
After cooling, quench the reaction with water and perform a liquid-liquid extraction using ethyl acetate and brine to isolate the N-acylated product.[3]
Step 2: Amidation to (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide The carboxylic acid is converted to a primary amide, which is the immediate precursor to the nitrile.
-
Dissolve the carboxylic acid intermediate from Step 1 in dichloromethane (DCM).[4]
-
Slowly add a solution of a coupling agent, such as dicyclohexylcarbodiimide (DCC), at a reduced temperature (10–15 °C) to activate the carboxyl group.[4]
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the activated ester.[4]
-
Introduce an ammonia source, such as ammonium bicarbonate, and continue stirring. The nucleophilic ammonia attacks the activated carboxyl group, forming the amide.[3][4]
-
Filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea) and concentrate the filtrate to obtain the crude amide.[4]
Step 3: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile This final step involves the elimination of water from the primary amide to form the target nitrile.
-
Suspend the amide from Step 2 in THF.[3]
-
Add a potent dehydrating agent, such as trifluoroacetic anhydride, at a low temperature (0–5 °C) to prevent side reactions.[3][10]
-
Stir the reaction at room temperature for 2 hours to ensure complete dehydration.[3][10]
-
The resulting product is the N-acylated nitrile. The free base, Pyrrolidine-2-carbonitrile, can be obtained after appropriate workup and deprotection, followed by salt formation with HCl.
Purification: The final product and intermediates can be purified using standard laboratory techniques, including crystallization from solvents like diisopropyl ether or column chromatography.[10]
Caption: Synthesis workflow starting from L-Proline.
Reactivity and Stability
Pyrrolidine-2-carbonitrile hydrochloride is a stable crystalline solid, but its reactivity profile is of great interest. It is highly reactive and sensitive to air and moisture.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.[11]
Reactivity: The primary utility of this compound is as an electrophilic building block after deprotection of the amine. The pyrrolidine nitrogen acts as a nucleophile, enabling its coupling with various electrophilic partners. This reactivity is harnessed in the synthesis of Vildagliptin, where (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is coupled with 3-amino-1-adamantanol.[12]
Stability and Storage: Proper storage is critical to maintain the compound's purity and integrity. It is stable under normal conditions but should be stored in a cool, dry, well-ventilated area, protected from direct sunlight and moisture.[1][13] The container must be kept tightly closed, and for long-term stability, storage under an inert atmosphere (e.g., Argon) at 2-8 °C is recommended.[8][13] The typical shelf life under these conditions is 2 years.[1][2] Studies on other pyrrolidine hydrochloride salts have shown potential for decomposition in the presence of air, forming N-oxide and 2"-oxo derivatives, underscoring the need for inert atmosphere storage.[14]
Spectral Analysis
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a complete spectral dataset for the title compound is not fully consolidated in public literature, data for its precursors and closely related derivatives are well-documented and provide a reliable basis for characterization.
Table 2: Spectroscopic Data for Characterization
| Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic multiplets for the pyrrolidine ring protons (typically in the δ 2.0-4.0 ppm range). The proton alpha to the nitrile group would appear as a distinct multiplet. Spectra are available for confirmation.[15] |
| ¹³C NMR | The carbon NMR would show distinct signals for the four methylene carbons of the pyrrolidine ring, the chiral carbon bearing the nitrile, and the nitrile carbon itself (typically δ 117-120 ppm).[10] |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2240 cm⁻¹. The N-H stretching of the hydrochloride salt would appear as a broad band in the 2700-3300 cm⁻¹ region.[10][16] |
| Mass Spectrometry (MS) | Electron ionization or electrospray ionization would show the molecular ion peak corresponding to the free base (C₅H₈N₂), allowing for confirmation of the molecular weight.[15] |
The lack of a strong UV chromophore in the molecule's core structure means that direct detection by HPLC-UV can be challenging. Derivatization with a chromophoric agent like benzoyl chloride may be necessary for quantitative analysis.[17]
Safety and Handling
Pyrrolidine-2-carbonitrile hydrochloride is classified as harmful and requires careful handling to minimize exposure.[8][9]
Hazard Identification:
-
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][13]
-
Signal Word: Warning.[8]
-
Pictogram: GHS07 (Exclamation mark).[8]
Protocol: Safe Handling and Emergency Procedures
Engineering Controls:
-
Always handle the substance within a certified fume hood to avoid inhalation of dust or fumes.[8]
-
Ensure the work area is well-ventilated.[1]
-
An eye wash station and safety shower must be readily accessible.[13]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).[8]
-
Eye Protection: Use safety glasses with side-shields or goggles.[8]
-
Skin and Body Protection: Wear a lab coat or protective clothing.[8]
-
Respiratory Protection: For operations that may generate dust, a respiratory protective device with a particle filter or a self-contained breathing apparatus (in case of emergency) is necessary.[8]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[8][13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[8][13]
-
Eye Contact: Rinse cautiously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[8][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. If the person is conscious, give half a litre of water to drink. Transfer to a hospital immediately.[8]
Applications in Drug Discovery
The primary and most high-profile application of (S)-Pyrrolidine-2-carbonitrile hydrochloride is as a key building block for the synthesis of Vildagliptin, a potent and selective DPP-IV inhibitor for the treatment of type-II diabetes.[3][18] The 2(S)-cyanopyrrolidine moiety is the "warhead" that reversibly interacts with the serine protease active site of the DPP-IV enzyme.[4]
Caption: Role as a key intermediate in Vildagliptin synthesis.
Beyond this, the chiral pyrrolidine framework is a privileged scaffold in medicinal chemistry, used in the development of various therapeutic agents, including antiviral and neuroprotective compounds.[7][19] Its utility in organic synthesis extends to agrochemicals and other fine chemicals, making it a versatile intermediate for research and development.[1][9]
Conclusion
Pyrrolidine-2-carbonitrile hydrochloride is more than a simple chemical reagent; it is a strategic component in the synthesis of life-saving therapeutics. Its well-defined chemical and physical properties, established synthetic routes, and critical role as a chiral building block underscore its importance. A thorough understanding of its reactivity, stability, and handling requirements, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in research and drug development.
References
-
(S)-Pyrrolidine-2-carbonitrile hydrochloride - Industrial Chemicals. (n.d.). IndiaMART. Retrieved January 9, 2026, from [Link]
-
(S)-2-Pyrrolidinecarbonitrile HCl - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved January 9, 2026, from [Link]
-
(S)-Pyrrolidine-2-carbonitrile hydrochloride. (n.d.). JIGS Chemical Limited. Retrieved January 9, 2026, from [Link]
-
SAFETY DATA SHEET: (2S)-Pyrrolidine-2-carbonitrile hydrochloride. (2023, April 13). Apollo Scientific. Retrieved January 9, 2026, from [Link]
- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (2017, December 22). Google Patents.
- Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile. (n.d.). Google Patents.
-
Singh, S. K., Reddy, P. G., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4(20). Retrieved January 9, 2026, from [Link]
-
(R)-2-Cyanopyrrolidine hydrochloride. (2024, April 9). ChemBK. Retrieved January 9, 2026, from [Link]
-
Singh, S. K., Reddy, P. G., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
(2S)-pyrrolidine-2-carbonitrile;hydrochloride 65732-69-6, Purity 96%. (n.d.). APOLLO-NMR. Retrieved January 9, 2026, from [Link]
- Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride. (2022, June 21). Google Patents.
- One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound... (2022, January 6). Google Patents.
-
2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)-. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Pyrrolidine. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
(R)-Pyrrolidine-2-carbonitrile Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]
-
Pyrrolidine IR Spectrum. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
2-Cyanopyrrolidine 1. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Nature-Inspired Molecules as Inhibitors in Drug Discovery. (2025, November 12). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International. Retrieved January 9, 2026, from [Link]
-
Recent applications of click chemistry in drug discovery. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
-
SID 46511659 - 2-cyanopyrrolidine 21ah. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Stability of extemporaneously compounded amiloride nasal spray. (2020, July 10). PubMed. Retrieved January 9, 2026, from [Link]
Sources
- 1. Buy (S)-Pyrrolidine-2-carbonitrile hydrochloride at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]
- 2. (S)-Pyrrolidine-2-carbonitrile Hydrochloride at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. (S)-Pyrrolidine-2-carbonitrile hydrochloride | CAS: 65732-69-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. (R)-PYRROLIDINE-2-CARBONITRILE HYDROCHLORIDE CAS#: 675602-84-3 [amp.chemicalbook.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. chembk.com [chembk.com]
- 10. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 11. CAS 50894-62-7: (2R)-pyrrolidine-2-carboxamide hydrochlori… [cymitquimica.com]
- 12. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (S)-Pyrrolidine-2-carbonitrile hydrochloride(65732-69-6) 1H NMR [m.chemicalbook.com]
- 16. (S)-Pyrrolidine-2-carbonitrile hydrochloride(65732-69-6)FT-IR [m.chemicalbook.com]
- 17. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]
- 18. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 19. Nature-Inspired Molecules as Inhibitors in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

